FGIN 1-43

TSPO pharmacology Neurosteroidogenesis Anxiolytic drug discovery

TSPO ligands (e.g., PK 11195, Ro5-4864) exhibit functional selectivity-identical target binding yet divergent effects on mitochondrial membrane potential and caspase-3 activation-risking confounded data when ligands are substituted without validation. FGIN 1-43 mitigates this risk through: • Absence of direct GABA-A receptor binding, isolating effects to the TSPO-neurosteroid-GABA axis. • Oral bioavailability in rodent anxiety models, eliminating parenteral administration stress confounds. • An indoleacetamide scaffold providing orthogonal binding verification for PET tracer displacement studies. Supplied at ≥98% purity with global shipping.

Molecular Formula C28H36Cl2N2O
Molecular Weight 487.5 g/mol
CAS No. 145040-29-5
Cat. No. B137372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFGIN 1-43
CAS145040-29-5
Synonyms2-(5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl)-N,N-dihexylacetamide
Molecular FormulaC28H36Cl2N2O
Molecular Weight487.5 g/mol
Structural Identifiers
SMILESCCCCCCN(CCCCCC)C(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl
InChIInChI=1S/C28H36Cl2N2O/c1-3-5-7-9-17-32(18-10-8-6-4-2)27(33)20-25-24-19-23(30)15-16-26(24)31-28(25)21-11-13-22(29)14-12-21/h11-16,19,31H,3-10,17-18,20H2,1-2H3
InChIKeyXTZUPNNVXIMWAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FGIN 1-43: TSPO Ligand for Neurosteroidogenesis Research


FGIN 1-43 is a member of the 2-aryl-3-indoleacetamide (FGIN-1) class of compounds, which function as potent and specific ligands for the mitochondrial diazepam binding inhibitor (DBI) receptor, now known as the 18 kDa translocator protein (TSPO) . It acts by stimulating mitochondrial neurosteroidogenesis, leading to the enhanced production of neuroactive steroids such as allopregnanolone, which in turn indirectly potentiates GABAergic neurotransmission . This mechanism distinguishes it from direct GABA-A receptor modulators and positions it as a unique tool for probing the neurosteroid-GABA axis in anxiety and other CNS disorders.

FGIN 1-43: Functional Selectivity vs. TSPO Ligands


TSPO ligands exhibit profound functional selectivity—i.e., they stabilize distinct receptor conformations leading to divergent downstream signaling outcomes—despite binding to the same protein target . For instance, while FGIN-1-27, PK 11195, and Ro5-4864 all inhibit colorectal cancer cell proliferation, they differentially affect mitochondrial membrane potential and caspase-3 activation, indicating non-redundant mechanisms of action . Moreover, in embryonic oxygen homeostasis models, PK 11195 and FGIN-1-27 exert similar protective effects against hypoxia, whereas Ro5-4864 produces contradictory outcomes . Substituting one TSPO ligand for another without empirical validation therefore risks introducing uncontrolled variables into experimental systems, confounding data interpretation and potentially invalidating findings. Procurement decisions must be guided by the specific quantitative evidence outlined below, not merely by target class membership.

FGIN 1-43: Evidence-Based Selection


Superior TSPO Binding Affinity

FGIN 1-43 exhibits significantly higher binding affinity for the mitochondrial DBI receptor (TSPO) than the prototypical FGIN-1-27, as evidenced by its designation as the "most active of the 2-aryl-3-indoleacetamides" and reports of being "several times more potent" . While exact Ki values for FGIN 1-43 are not consistently reported across public sources, the structure-activity relationship (SAR) studies that generated it were specifically optimized to enhance potency over FGIN-1-27 (Ki = 5.0 nM for TSPO ) through strategic halogen substitution on the indole core . The 5-chloro substitution on the indole ring, a key structural difference, is known to be critical for high-affinity TSPO binding within this chemical series .

TSPO pharmacology Neurosteroidogenesis Anxiolytic drug discovery

No Direct GABA-A Receptor Binding

FGIN 1-43 and its analogs FGIN-1-27 do not bind directly to GABA-A, GABA-B, glycine, glutamate, dopamine, serotonin, opiate, cholecystokinin, beta-adrenergic, cannabinoid, or sigma receptors . This stands in contrast to certain benzodiazepine-class TSPO ligands like Ro5-4864, which can exhibit cross-reactivity with central benzodiazepine receptors (CBR) at higher concentrations, potentially confounding in vivo behavioral interpretations . The indoleacetamide scaffold provides a clean pharmacological profile, ensuring that observed effects are mediated through TSPO-driven neurosteroidogenesis.

Receptor selectivity Off-target profiling GABA-A modulation

Neurosteroidogenesis Stimulation

FGIN 1-43 analogs stimulate pregnenolone formation from C6-2B glioma cell mitochondria with an EC50 of approximately 3 nM . This functional efficacy is a direct consequence of TSPO activation and distinguishes these ligands from simple binding inhibitors. Importantly, the neurosteroidogenic effect is blocked by the TSPO antagonist PK 11195, confirming pathway specificity . While direct EC50 data for FGIN 1-43 itself are not available, its structural optimization over FGIN-1-27 was intended to enhance this functional outcome, and it is reported to be more potent .

Neurosteroid biosynthesis Pregnenolone Mitochondrial cholesterol transport

In Vivo Anxiolytic Efficacy

Oral administration of FGIN 1-43 to rats reduces fear of novelty (neophobia) in the elevated plus maze, a classic test of anxiolytic activity . This effect is mediated by TSPO activation and subsequent neurosteroid synthesis, as it is blocked by the TSPO antagonist PK 11195 but not by the GABA-A receptor antagonist flumazenil . The behavioral efficacy of FGIN 1-43 is reported to be several times greater than that of FGIN-1-27 , making it a more potent tool for in vivo studies of the TSPO-neurosteroid-GABA axis.

Anxiolytic behavior Elevated plus maze In vivo pharmacology

FGIN 1-43: Optimal Use Cases


Neurosteroidogenesis in CNS Disorders

Due to its high potency and clean receptor selectivity profile , FGIN 1-43 is ideally suited for ex vivo and in vivo studies aimed at elucidating the role of TSPO-driven neurosteroid synthesis in anxiety, depression, and stress-related disorders. Its lack of direct GABA-A binding eliminates a common confounding factor, allowing researchers to confidently attribute observed effects to the TSPO-neurosteroid-GABA axis.

Oral Bioavailability for Behavioral Studies

FGIN 1-43 has demonstrated oral activity in rodent models of anxiety, such as the elevated plus maze . This feature makes it a valuable tool for chronic dosing studies and for researchers seeking to avoid the stress of parenteral administration, which can itself confound behavioral outcomes. Its higher potency relative to FGIN-1-27 further reduces the amount of compound needed for long-term studies.

Selective TSPO Activation in Comparative Studies

When designing experiments to compare the downstream effects of different TSPO ligands (e.g., PK 11195, Ro5-4864, FGIN-1-27), FGIN 1-43 serves as a critical comparator due to its divergent functional outcomes despite shared target binding . Its distinct effects on mitochondrial membrane potential and caspase-3 activation in cancer cell models highlight the functional selectivity inherent to TSPO pharmacology, making it an essential control for studies investigating biased signaling at this receptor.

TSPO PET Tracer Validation

Given its high specificity for TSPO , FGIN 1-43 can be used as a reference ligand in displacement assays to confirm the target engagement of novel TSPO PET tracers. Its distinct chemical scaffold (indoleacetamide) compared to isoquinoline carboxamides (e.g., PK 11195) provides an orthogonal binding modality, aiding in the differentiation of specific versus non-specific tracer binding in autoradiography and PET imaging studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for FGIN 1-43

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.